Velnacrine maleate Velnacrine maleate Hydroxytacrine is a bioactive monohydroxylated metabolite of the cholinesterase inhibitor, tacrine, produced by cytochrome P450 1A-catalyzed hydroxylation. While tacrine has been used clinically in the treatment of Alzheimer’s disease, its prolonged use is associated with liver toxicity. Hydroxytacrine demonstrates similar anticholinesterase activity to tacrine, yet has less acute toxicity in both animal and clinical studies of Alzheimer’s disease.

Brand Name: Vulcanchem
CAS No.: 118909-22-1
VCID: VC20760361
InChI: InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

Velnacrine maleate

CAS No.: 118909-22-1

Reference Standards

Cat. No.: VC20760361

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

Velnacrine maleate - 118909-22-1

Description Hydroxytacrine is a bioactive monohydroxylated metabolite of the cholinesterase inhibitor, tacrine, produced by cytochrome P450 1A-catalyzed hydroxylation. While tacrine has been used clinically in the treatment of Alzheimer’s disease, its prolonged use is associated with liver toxicity. Hydroxytacrine demonstrates similar anticholinesterase activity to tacrine, yet has less acute toxicity in both animal and clinical studies of Alzheimer’s disease.

CAS No. 118909-22-1
Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name 9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key NEEKVKZFYBQFGT-BTJKTKAUSA-N
Isomeric SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O
SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator